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1-(2,2,2-Trifluoroacetyl)azepan-4-one

Cat. No.: B11896236
M. Wt: 209.17 g/mol
InChI Key: YNFHSHYLEKIMGJ-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Nitrogen Heterocycles in Advanced Organic Synthesis

Seven-membered nitrogen-containing heterocycles, such as azepanes, are foundational scaffolds in a multitude of biologically active compounds. researchgate.netbath.ac.uk Their structural complexity and conformational flexibility make them valuable motifs in drug design. Azepane and azepine cores are present in numerous approved drugs and drug candidates, where they contribute to enhancing pharmacokinetic and pharmacodynamic profiles. acs.org These heterocycles are key components in agents targeting central nervous system diseases, as well as in compounds developed for their antibacterial, anticancer, and antiviral properties. acs.org The ability of the seven-membered ring to present substituents in a distinct three-dimensional space compared to more common five- and six-membered rings allows for fine-tuning of interactions with biological targets. researchgate.net Consequently, the development of synthetic methods to create and functionalize these rings is a significant goal in advanced organic synthesis. rsc.org

The Distinctive Role of Azepan-4-one (B24970) Derivatives as Synthetic Intermediates

Azepan-4-one, the parent structure of the title compound, is a versatile synthetic building block. nih.govgoogle.com Its utility stems from the presence of two key reactive sites: a secondary amine and a ketone. The nitrogen atom can be readily functionalized through acylation, alkylation, or arylation, while the C4-carbonyl group is amenable to a wide range of transformations, including reduction, reductive amination, and addition reactions to form more complex structures. Azepan-4-one hydrochloride is recognized as an important reagent in organic synthesis, serving as a precursor to more elaborate molecules. google.com The general class of azepinone derivatives is considered privileged in the synthesis of pharmaceutically important compounds. rsc.org This dual functionality makes azepan-4-one and its derivatives ideal starting points for creating libraries of diverse molecules for screening and drug discovery programs.

Rationale for Investigating N-Trifluoroacetylation in Azepan-4-one Systems

The introduction of a trifluoroacetyl group onto the nitrogen atom of the azepan-4-one core is a deliberate and strategic modification driven by several key chemical principles.

Amine Protection: The trifluoroacetyl (Tfa) group serves as an effective protecting group for primary and secondary amines. researchgate.netbath.ac.ukgoogle.com It is stable under a variety of reaction conditions, yet can be readily removed under mild basic conditions, making it orthogonal to other protecting groups like Boc and Cbz. acs.orgresearchgate.net This allows chemists to perform reactions elsewhere on the molecule, such as at the C4-ketone, without interference from the nitrogen atom.

Electronic Deactivation: The trifluoroacetyl group is powerfully electron-withdrawing due to the high electronegativity of the three fluorine atoms. nih.gov This effect significantly reduces the nucleophilicity and basicity of the nitrogen atom it is attached to. This deactivation prevents the nitrogen from participating in undesired side reactions and can electronically influence the reactivity of the rest of the heterocyclic ring. rsc.org

Enhanced Stability and Modified Properties: Incorporating fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve bioavailability. nih.govmdpi.com While the trifluoroacetyl group is often used as a synthetic handle, its presence can impart favorable properties to the intermediate or final product. nih.govbohrium.com Research has also shown that some N-heterocyclic trifluoroacetamides possess anti-inflammatory and antimicrobial activities. nih.gov

Scope and Contributions of Research on the Chemical Compound

While direct research literature specifically detailing the synthesis and application of 1-(2,2,2-Trifluoroacetyl)azepan-4-one is not extensively documented, its role and potential contributions can be clearly inferred from established chemical principles. The compound is logically synthesized by the reaction of azepan-4-one with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or S-ethyl trifluorothioacetate. google.comgoogle.com

The primary contribution of this compound to chemical research lies in its utility as a specialized intermediate. Research involving this molecule would likely focus on its application in multi-step syntheses of complex, fluorinated azepane derivatives for pharmaceutical or agrochemical applications. The trifluoroacetyl group allows for selective manipulation of the C4-ketone, after which the nitrogen can be deprotected and subjected to further functionalization. This strategic approach enables the construction of novel azepane-based compounds that would be difficult to access otherwise. The synthesis of various fluoroalkylated azepanes is an area of active research, and this compound represents a valuable, yet-to-be-fully-explored, building block in this endeavor. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀F₃NO₂
Molecular Weight 209.17 g/mol
IUPAC Name This compound
Physical State Expected to be a solid or oil at room temperature.
Key Structural Features Seven-membered azepane ring, C4-ketone, N-trifluoroacetyl group.
Solubility Expected to be soluble in common organic solvents like Dichloromethane (B109758), Tetrahydrofuran (B95107), and Ethyl Acetate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10F3NO2 B11896236 1-(2,2,2-Trifluoroacetyl)azepan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)azepan-4-one

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-4-1-2-6(13)3-5-12/h1-5H2

InChI Key

YNFHSHYLEKIMGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCN(C1)C(=O)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2,2,2 Trifluoroacetyl Azepan 4 One and Analogues

Direct Synthesis of 1-(2,2,2-Trifluoroacetyl)azepan-4-one

The most direct route to this compound involves the acylation of the azepan-4-one (B24970) core. This approach is predicated on the availability of the parent heterocycle, azepan-4-one.

N-Acylation of Azepan-4-one Precursors with Trifluoroacetylation Reagents

The nucleophilic secondary amine of the azepan-4-one ring can be readily acylated using a variety of trifluoroacetylating agents. Common reagents for this transformation include trifluoroacetic anhydride (B1165640) and ethyl trifluoroacetate (B77799).

The reaction with trifluoroacetic anhydride is typically rapid and high-yielding, proceeding through the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of the anhydride. This is followed by the elimination of a trifluoroacetate anion as a leaving group. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the trifluoroacetic acid byproduct.

Alternatively, ethyl trifluoroacetate can be employed as a milder trifluoroacetylating agent. wikipedia.org This reaction is an example of an aminolysis of an ester and often requires heating to proceed at a reasonable rate. The use of ethyl trifluoroacetate can be advantageous when dealing with sensitive substrates where the highly reactive trifluoroacetic anhydride might lead to side reactions. wikipedia.org

A general scheme for the N-acylation of azepan-4-one is presented below:

Scheme 1: N-Trifluoroacetylation of Azepan-4-one

Optimization of Reaction Conditions for Efficient Trifluoroacetylation

The efficiency of the N-trifluoroacetylation reaction can be influenced by several factors, including the choice of solvent, temperature, and the nature of the base used.

ParameterConditionRationale
Solvent Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN)These solvents are inert to the reaction conditions and effectively dissolve both the substrate and the reagent.
Temperature 0 °C to room temperature for trifluoroacetic anhydride; elevated temperatures (e.g., reflux) for ethyl trifluoroacetateThe highly exothermic reaction with trifluoroacetic anhydride is often cooled to control the reaction rate and minimize side products. The less reactive ethyl trifluoroacetate requires thermal energy to drive the reaction to completion.
Base Triethylamine (TEA), Pyridine, or Proton Sponge®A base is crucial to scavenge the acid byproduct (trifluoroacetic acid), which can otherwise protonate the starting amine, rendering it unreactive. The choice of base can influence reaction kinetics and work-up procedures.
Reagent Stoichiometry A slight excess of the trifluoroacetylating agent (1.1-1.5 equivalents)This ensures the complete consumption of the starting azepan-4-one.

By carefully controlling these parameters, the synthesis of this compound can be achieved in high yield and purity.

Methodologies for Constructing the Azepan-4-one Core

The seven-membered azepane ring system presents a greater synthetic challenge compared to its five- and six-membered counterparts due to unfavorable ring-closing kinetics. nih.gov Nevertheless, several elegant strategies have been developed for the construction of the azepan-4-one scaffold.

Ring Expansion Reactions of Smaller Nitrogen Heterocycles

Ring expansion reactions provide a powerful method for accessing the azepan-4-one core from more readily available smaller rings, such as piperidines or pyrrolidines. One notable strategy involves the dearomative ring expansion of nitroarenes, which can be transformed into azepanes through a photochemical process mediated by blue light. nih.gov Although not directly yielding azepan-4-one, this method highlights the potential of ring expansion for creating the core azepane structure, which could then be functionalized. Another approach involves the transformation of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates via an intramolecular Ullmann-type annulation/rearrangement cascade, demonstrating a pyrrolidine-to-azepane ring expansion. acs.org

Strategic Cyclization Reactions for Azepane Ring Formation

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For the formation of the azepane ring, this can involve the formation of a carbon-nitrogen or a carbon-carbon bond to close the seven-membered ring. An example of a strategic cyclization is the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a method for azepine ring closure. chem-soc.si Additionally, Friedel-Crafts type cyclizations of suitably substituted N-benzyl-β-alanyl chlorides have been shown to produce tetrahydrobenz[c]azepin-5-ones, demonstrating the feasibility of forming the azepane ketone core through intramolecular acylation of an aromatic ring. rsc.org

Multi-Component and Cascade Reactions in Azepanone Scaffold Construction

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. nih.govgonzaga.edu While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the azepanone scaffold. For instance, reactions like the Mannich or Strecker reactions could be envisioned in a tandem sequence to build up a linear precursor that is primed for a subsequent cyclization to form the azepane ring. nih.gov Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also represent a powerful strategy. A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes has been developed for the synthesis of functionalized azepines, showcasing a cascade approach to this ring system. nih.gov

Gold-Catalyzed and Other Transition Metal-Mediated Annulation Approaches to Azepan-4-ones

Transition metal catalysis offers powerful tools for the construction of complex cyclic systems like azepan-4-ones through annulation reactions. These methods often feature high efficiency, selectivity, and functional group tolerance under mild conditions.

Gold-Catalyzed Annulation: Gold catalysts have emerged as particularly effective for the synthesis of azepan-4-ones. A notable strategy involves a two-step [5+2] annulation sequence. nih.govnih.gov This process begins with the N-alkylation of a secondary amine with a suitable 5-carbon component, such as pent-4-yn-1-yl tosylate. The resulting N-(pent-4-yn-1-yl) amine is then subjected to a one-pot oxidation/gold-catalyzed cyclization. The oxidation, typically with an agent like m-chloroperoxybenzoic acid (m-CPBA), forms an N-oxide intermediate, which then undergoes a gold-catalyzed intramolecular reaction. nih.gov

The key step involves the formation of a gold carbene intermediate via intramolecular alkyne oxidation. This intermediate then preferentially undergoes a formal 1,7-C(sp³)–H insertion to form the seven-membered azepane ring, a surprising outcome considering the potential for a more conventional 1,5-C(sp³)–H insertion that would lead to a five-membered ring. nih.gov This methodology has been shown to be efficient for a range of substrates, including those that form bicyclic azepan-4-ones, and generally exhibits high regioselectivity and good to excellent diastereoselectivity. nih.gov The choice of the gold catalyst and its ligands, such as (2-biphenyl)Cy₂PAuNTf₂, can be critical for achieving high yields. nih.gov

Other Transition Metal-Mediated Approaches: While gold catalysis is well-documented, other transition metals like rhodium, palladium, and nickel are also pivotal in synthesizing azepine and azepinone frameworks.

Rhodium: Rhodium-catalyzed reactions, particularly those involving C-H activation and annulation, provide versatile routes to azepinones. scilit.com For instance, Rh(III)-catalyzed [4+3] cycloadditions of benzamides with vinylcarbenoids have been developed to construct the azepinone core. scilit.com Another approach is the Rh(I)-catalyzed intramolecular annulation between cyclobutanones and 1,5-enynes, which can be directed to form tetrahydro-azepinone products with excellent diastereo- and enantioselectivity depending on the choice of chiral ligand, such as (R)-segphos. nih.gov

Palladium: Palladium catalysis is widely used for C-N bond formation. Double amination reactions catalyzed by palladium complexes are employed in the synthesis of various azepine derivatives. researchgate.netthieme-connect.de These reactions typically involve the coupling of a di-halo-substituted precursor with an amine, where the selection of the palladium source (e.g., Pd(OAc)₂) and phosphine (B1218219) ligands (e.g., JohnPhos, XPhos) is crucial for optimizing yield and selectivity. researchgate.net

Nickel: Nickel-catalyzed reactions have been established for the synthesis of fused azepine systems. One such method is the Ni(II)-catalyzed intramolecular tandem cyclization of alkyl bromide-tethered alkylidenecyclopropanes. nih.gov This process involves a cyclopropane (B1198618) ring-opening followed by radical alkylation of an aromatic ring to build the benzo-fused azepine structure. nih.gov Nickel catalysis is also effective for C-H arylation of azoles, demonstrating its utility in constructing complex N-heterocyclic systems that could be precursors to azepane derivatives. nih.govelsevierpure.com

MetalReaction TypeKey FeaturesReference
Gold (Au)[5+2] AnnulationHigh regioselectivity and diastereoselectivity; proceeds via a gold carbene intermediate. nih.gov
Rhodium (Rh)[4+3] Cycloaddition / C-H ActivationVersatile for building azepinone cores; can be rendered highly enantioselective with chiral ligands. scilit.comnih.gov
Palladium (Pd)Double Amination / Cross-CouplingEffective for C-N bond formation; ligand choice is critical for success. researchgate.netthieme-connect.de
Nickel (Ni)Radical Tandem CyclizationUseful for constructing fused azepine systems via ring-opening/alkylation cascades. nih.gov

Photochemical Approaches to Azepane Ring Systems

Photochemistry offers unique, often metal-free, pathways to complex molecular architectures that can be difficult to access through thermal reactions. For the synthesis of azepane systems, photochemical strategies frequently involve formal [5+2] cycloadditions or ring expansions.

A prominent method involves the photochemical rearrangement of N-vinylpyrrolidinones to yield azepin-4-ones. nih.govnih.gov This transformation represents a formal two-step [5+2] cycloaddition. The N-vinylpyrrolidinone precursors are readily prepared by condensing a pyrrolidinone with an aldehyde. Upon irradiation with UV light, these precursors undergo a rearrangement, likely proceeding through a photo-Fries-like mechanism. This reaction allows for the conversion of simple, readily available starting materials into densely functionalized azepin-4-ones in good yields. nih.govnih.gov

Another innovative photochemical approach involves the dearomative ring expansion of nitroarenes. researchgate.net This strategy uses blue light to mediate the conversion of the nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered azepine system. A subsequent hydrogenolysis step yields the saturated azepane ring. This two-step process is notable for its mild, room-temperature conditions and its ability to generate complex azepanes from simple starting materials. researchgate.net A computational study of a related photochemical cascade reaction suggests a pathway involving the formation of an aziridine (B145994) intermediate, followed by ring expansion to the seven-membered heterocycle. researchgate.net

Starting MaterialReaction TypeKey IntermediateProductReference
N-vinylpyrrolidinonesPhotochemical Rearrangement (Formal [5+2] Cycloaddition)Photo-Fries-like intermediateAzepin-4-ones nih.govnih.gov
NitroarenesDearomative Ring ExpansionSinglet NitreneAzepanes (after hydrogenolysis) researchgate.net
2-Aryloxyaryl azidesPhotochemical Cascade2-Aryloxyaryl nitrene / AziridineAzepinone derivatives researchgate.net

Stereoselective Synthesis of N-Trifluoroacetyl Azepanones

The introduction of stereocenters into the azepane ring with high levels of control is a critical challenge in the synthesis of complex, biologically active molecules. The direct stereoselective synthesis of this compound is not widely reported; however, strategies focus on the asymmetric synthesis of the chiral azepane scaffold, which can then be N-acylated. The trifluoroacetyl group is often introduced in a final step, and this derivatization has also been used as a tool to determine the enantiopurity of the synthesized chiral azepane via chromatography on a chiral stationary phase.

Enantioselective Methodologies for Chiral Azepane Scaffolds

Achieving enantioselectivity in the synthesis of the azepane core often relies on asymmetric catalysis or the use of chiral starting materials. One successful approach for preparing optically active annulated azepane scaffolds starts with a palladium-catalyzed asymmetric allylic alkylation of cyclic β-oxoesters. researchgate.net This step establishes the initial stereocenter with high enantiomeric excess (ee). The resulting chiral product undergoes a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed hydrogenation. This final step accomplishes a reductive cyclization to furnish the [b]-annulated azepane scaffold, preserving the optical activity throughout the sequence. researchgate.net

Osmium-catalyzed tethered aminohydroxylation is another powerful method for the stereoselective synthesis of highly functionalized azepanes, particularly iminosugar analogues. nih.gov This strategy creates a new C-N bond with complete regio- and stereocontrol, leading to precursors that can be cyclized to form the desired azepane ring. nih.gov

Diastereoselective Control in Azepan-4-one Synthesis

Diastereoselective control is crucial when multiple stereocenters are formed during the synthesis. The gold-catalyzed [5+2] annulation for producing azepan-4-ones is a notable example where good to excellent diastereoselectivities can be achieved. nih.gov The stereochemical outcome is influenced by the substitution pattern on the starting amine, with the reaction showing sensitivity to steric differences. For instance, the reaction of 2-methylpiperidine (B94953) proceeds with good diastereoselectivity, indicating that the cyclic nature of the substrate can favorably influence the transition state of the gold-catalyzed cyclization. nih.gov

Rhodium-catalyzed annulations have also demonstrated excellent diastereocontrol. The reaction between cyclobutanones and 1,5-enynes can be guided by specific chiral ligands to produce complex, C(sp³)-rich scaffolds with high diastereoselectivity. nih.gov

Chiral Transfer Strategies in Trifluoromethylated Azepane Synthesis

Chiral transfer strategies involve the use of a chiral entity—such as a catalyst, auxiliary, or reagent—to impart chirality to the product. For the synthesis of a chiral trifluoromethylated azepane, this could involve several conceptual approaches.

One strategy is the use of a chiral auxiliary . For example, a chiral auxiliary like pseudoephenamine can be used to direct the diastereoselective alkylation of an amide enolate. nih.gov One could envision attaching this auxiliary to a suitable precursor, performing a stereocontrolled reaction to introduce a trifluoromethyl-containing fragment, and then cleaving the auxiliary and completing the cyclization to form the chiral trifluoromethylated azepane.

Another powerful method is asymmetric catalysis . The catalytic enantioselective isomerization of trifluoromethyl imines, mediated by a chiral organic catalyst such as a cinchona alkaloid derivative, provides a direct route to optically active trifluoromethylated amines. nih.govnih.gov These chiral amines are versatile building blocks that could be further elaborated into the azepane ring system. Similarly, asymmetric transfer hydrogenation of N-sulfinylimines is a highly effective method for producing chiral amines. This has been successfully applied to the synthesis of enantiomerically enriched azepanes by using a chiral N-(tert-butylsulfinyl)imine precursor, which undergoes asymmetric reduction followed by intramolecular cyclization. researchgate.net This approach could be adapted by using a trifluoromethyl-containing imine to access the target structure.

Finally, the stereospecific isomerization of α-chiral allylic amines, combined with a diastereoselective reduction, has been used to synthesize amines with two non-contiguous stereocenters, including a trifluoromethylated one. nih.gov This demonstrates a sophisticated organocatalytic method for transferring chirality from a starting material to a more complex product, a strategy that holds potential for the synthesis of advanced trifluoromethylated azepane structures. nih.gov

Chemical Reactivity and Transformational Chemistry of 1 2,2,2 Trifluoroacetyl Azepan 4 One

Reactivity of the Carbonyl Moiety (C=O) within the Azepan-4-one (B24970) Ring

The carbonyl group at the 4-position of the azepane ring is a typical ketone, and its reactivity is characteristic of this functional group. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. libretexts.orgstudymind.co.uk

The carbonyl carbon of the azepan-4-one ring is susceptible to attack by a wide array of nucleophiles. studymind.co.uk These reactions typically proceed through a tetrahedral intermediate, which is then protonated to yield an alcohol. libretexts.org The outcomes of these reactions are diverse, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation yields 1-(2,2,2-trifluoroacetyl)azepan-4-ol.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of tertiary alcohols, with the introduction of a new alkyl, aryl, or vinyl group at the C4 position.

Cyanohydrin Formation: The addition of a cyanide ion, typically from a source like potassium cyanide (KCN) followed by acidification, leads to the formation of a cyanohydrin, 2-hydroxy-2-methylpropanenitrile. studymind.co.uk This reaction is significant as it extends the carbon chain. studymind.co.uk

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, allowing for the introduction of a carbon-carbon double bond at the C4 position.

Condensation Reactions: With primary amines, the carbonyl group can undergo condensation to form an imine. Similarly, reaction with hydroxylamine (B1172632) yields an oxime, and with hydrazine (B178648) derivatives, it forms hydrazones.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

NucleophileReagent(s)Product Type
Hydride (H⁻)NaBH₄, MeOHSecondary Alcohol
Alkyl/ArylR-MgBr, Et₂O then H₃O⁺Tertiary Alcohol
Cyanide (CN⁻)KCN, H⁺Cyanohydrin
Phosphorus YlidePh₃P=CH₂, THFAlkene
Primary AmineR-NH₂, acid catalystImine

Functionalization at Alpha Positions to the Carbonyl Group

The protons on the carbon atoms adjacent to the carbonyl group (the α-positions, C3 and C5) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at these positions. The presence of the bulky trifluoroacetyl group on the nitrogen may influence the stereoselectivity of these reactions.

Key α-functionalization reactions include:

Alkylation: The enolate can be alkylated by treatment with an alkyl halide. This is a common method for forming carbon-carbon bonds.

Aldol (B89426) Condensation: The enolate can react with another carbonyl compound (an aldehyde or ketone) in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones, respectively.

Halogenation: In the presence of an acid or base, the ketone can be halogenated at the α-position using reagents like bromine (Br₂) or N-bromosuccinimide (NBS).

Table 2: Representative α-Functionalization Reactions

Reaction TypeReagent(s)Product Type
Alkylation1. LDA, THF, -78 °C; 2. R-Xα-Alkyl-azepan-4-one
Aldol AdditionR-CHO, NaOH, H₂Oβ-Hydroxy-ketone
HalogenationBr₂, AcOHα-Bromo-azepan-4-one

Reactivity and Role of the N-Trifluoroacetyl Group

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the inductive effect of the three fluorine atoms. However, this group is generally stable and less prone to nucleophilic acyl substitution compared to other acyl groups. This stability is a key characteristic that makes it a useful protecting group. While harsh conditions can lead to its cleavage, it is generally resistant to many nucleophiles that would typically react with an amide.

The removal of the N-trifluoroacetyl group is a crucial step in many synthetic sequences to liberate the free amine. Several methods have been developed for its cleavage, often under mild basic conditions. tandfonline.comorganic-chemistry.org

Common deprotection strategies include:

Basic Hydrolysis: Treatment with aqueous bases like lithium hydroxide (B78521) (LiOH) or potassium carbonate (K₂CO₃) in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) can effectively cleave the trifluoroacetyl group. researchgate.net

Ammonolysis: Reaction with ammonia (B1221849) or ammonium (B1175870) hydroxide is a standard method for the removal of this protecting group.

Reductive Cleavage: In some cases, strong reducing agents may be employed, although this is less common and depends on the presence of other functional groups in the molecule.

Table 3: Conditions for Deprotection of the N-Trifluoroacetyl Group

Reagent(s)Solvent(s)Typical Conditions
K₂CO₃MeOH/H₂ORoom Temperature
LiOHTHF/H₂ORoom Temperature
NH₄OHH₂ORoom Temperature to 50 °C
NaBH₄EtOHCan be used in specific cases

The Influence of the Trifluoroacetyl Group as an Activating Motif on Ring Reactivity

The potent electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the azepane ring. By pulling electron density away from the nitrogen atom, it reduces the basicity and nucleophilicity of the nitrogen. This deactivation prevents side reactions at the nitrogen during reactions at other parts of the molecule.

Furthermore, this electron-withdrawing effect can be transmitted through the ring, potentially influencing the reactivity of the carbonyl group and the α-protons. The decreased electron density on the nitrogen can lead to a slight increase in the electrophilicity of the carbonyl carbon. Studies on other N-trifluoroacetyl heterocyclic systems, such as aziridines, have shown that the trifluoroacetyl group can lower the activation energy for certain reactions. nih.gov This suggests that the N-trifluoroacetyl group in 1-(2,2,2-trifluoroacetyl)azepan-4-one may also act as an activating group for nucleophilic attack at the carbonyl.

No Published Research Found on the Specific Reactivity of this compound

A comprehensive search of scientific literature and chemical databases has revealed no published studies detailing the ring-opening, ring-contraction, or cycloaddition reactions of the specific compound this compound.

Despite a thorough investigation into the chemical reactivity and transformational chemistry of this N-trifluoroacetylated azepanone derivative, no research findings, data tables, or detailed experimental results pertaining to the requested reaction classes could be located.

Therefore, it is not possible to generate the requested article focusing on the "" as the foundational scientific information is not available in the public domain. The specific subsections outlined for the article, namely:

Cycloaddition Reactions Involving Azepane Systems

cannot be populated with scientifically accurate and verifiable content for the subject compound.

While general principles of ring-opening, ring-contraction, and cycloaddition reactions are well-established for various cyclic systems, the influence of the trifluoroacetyl group on the reactivity of the azepan-4-one core in these specific transformations has not been a subject of published research. Without such studies, any attempt to describe these reactions would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Further research by synthetic chemists would be necessary to explore and document the reactivity of this compound in these areas before a detailed article on its transformational chemistry can be written.

Mechanistic and Kinetic Investigations in 1 2,2,2 Trifluoroacetyl Azepan 4 One Chemistry

Elucidation of Reaction Pathways for Azepanone Formation and Transformations

The formation of 1-(2,2,2-trifluoroacetyl)azepan-4-one and its subsequent chemical transformations are governed by the interplay of the nucleophilic nitrogen of the azepanone ring and the electrophilic nature of the carbonyl group, all significantly modulated by the strongly electron-withdrawing trifluoroacetyl substituent.

Formation Pathway:

The most direct and common pathway to this compound is through the N-acylation of azepan-4-one (B24970). This reaction proceeds via a nucleophilic acyl substitution mechanism. ncert.nic.in The nitrogen atom of the azepan-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640).

The reaction mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the secondary amine of the azepan-4-one ring attacks one of the carbonyl carbons of trifluoroacetic anhydride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a trifluoroacetate (B77799) anion as a good leaving group.

Deprotonation: A base, which can be another molecule of azepan-4-one or an added non-nucleophilic base like pyridine, removes the proton from the now-positively charged nitrogen atom, yielding the final product, this compound, and a trifluoroacetate salt. orgoreview.com

The use of a highly reactive acylating agent like trifluoroacetic anhydride ensures that the reaction proceeds efficiently.

Transformation Pathways:

The chemistry of this compound is dominated by reactions of the ketone functional group. The presence of the N-trifluoroacetyl group significantly influences these transformations by withdrawing electron density from the ring system.

Reactions at the Carbonyl Group: The ketone can undergo nucleophilic addition reactions. ncert.nic.in However, the strong electron-withdrawing effect of the trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to non-acylated azepanones.

Reactions at the α-Carbon: The acidity of the α-hydrogens (at the C3 and C5 positions) is increased due to the inductive effect of the N-trifluoroacetyl group. ncert.nic.in This facilitates enolate formation under basic conditions, opening up pathways for reactions such as aldol (B89426) condensations and alkylations. The regioselectivity of these reactions would be a subject of interest for further investigation.

Reduction of the Ketone: The ketone can be reduced to the corresponding alcohol, 4-hydroxy-1-(2,2,2-trifluoroacetyl)azepane, using various reducing agents. The choice of reducing agent would be critical to avoid potential reduction of the amide functionality.

Hofmann Elimination: Under specific conditions involving exhaustive methylation of the nitrogen (after removal of the trifluoroacetyl group) followed by treatment with a base like silver oxide, a Hofmann elimination could be induced, leading to ring opening. youtube.comyoutube.com

Kinetic Studies and Determination of Activation Parameters

While specific kinetic data for reactions involving this compound are not available, we can infer the expected kinetic behavior and the nature of activation parameters from related systems. Kinetic studies are crucial for understanding reaction rates and optimizing reaction conditions.

The rate of N-acylation of azepan-4-one would be expected to follow second-order kinetics, being first order in both the amine and the acylating agent. The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the transition state of the reaction.

Illustrative Activation Parameters for N-Acylation of a Cyclic Amine:

ReactionSolventTemp (°C)k (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
N-acetylation of PyrrolidineAcetonitrile (B52724)251.2 x 10²45.8-60.2
N-benzoylation of PiperidineBenzene (B151609)256.9 x 10⁻¹55.3-75.1

This table presents hypothetical data based on typical values for N-acylation reactions of cyclic amines to illustrate the expected magnitude of kinetic parameters. Actual values for this compound formation may vary.

For the transformations of the ketone, kinetic studies would reveal the influence of the N-trifluoroacetyl group. For instance, in a base-catalyzed enolate formation, the rate would be significantly faster compared to an unsubstituted azepan-4-one due to the increased acidity of the α-protons.

Isotopic Labeling and Kinetic Isotope Effect (KIE) Analysis in Reaction Mechanisms

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms throughout a reaction. wikipedia.org The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.org

Application to this compound Chemistry:

Formation Mechanism: To confirm the mechanism of N-acylation, one could use a deuterated azepan-4-one (deuterium at the N-H position). The presence of a primary KIE (kH/kD > 1) would indicate that the N-H bond is broken in the rate-determining step. princeton.edu However, if the initial nucleophilic attack is rate-determining, a small inverse KIE (kH/kD < 1) might be observed.

Transformations: In the context of base-catalyzed enolate formation, substituting an α-hydrogen with deuterium (B1214612) would exhibit a significant primary KIE, as the C-H bond is broken in the rate-determining step. youtube.com

Secondary KIEs: Secondary KIEs, where the isotopically labeled atom is not directly involved in bond breaking, can also provide valuable information. wikipedia.org For example, a ¹³C KIE at the carbonyl carbon during a nucleophilic addition would give insight into the changes in bonding at the transition state.

Illustrative KIE Values for Related Reactions:

ReactionIsotopic Substitutionk_light / k_heavyInterpretation
Base-catalyzed deprotonation of a ketoneα-H vs α-D~7C-H bond cleavage is rate-determining.
Nucleophilic attack on a carbonyl¹²C vs ¹³C at C=O~1.04Change in hybridization at the carbonyl carbon in the transition state.

This table presents typical KIE values for analogous reactions to demonstrate how this technique could be applied. Specific values would need to be determined experimentally.

Mechanistic Implications of the Trifluoroacetyl Group on Reaction Selectivity and Rate

The trifluoroacetyl group is a powerful modulator of reactivity due to its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. This has profound implications for the reactions of this compound.

Effects on Reaction Rate:

N-Acylation: The trifluoroacetyl group, once attached, deactivates the nitrogen atom significantly by delocalizing the lone pair of electrons through resonance and inductive effects. This renders the amide nitrogen much less nucleophilic and basic than the parent amine, preventing further acylation. orgoreview.com

Ketone Reactivity: The electron-withdrawing nature of the trifluoroacetyl group increases the partial positive charge on the carbonyl carbon, making it more electrophilic. libretexts.org This would lead to an increased rate of nucleophilic addition to the ketone compared to N-alkyl or unsubstituted azepan-4-ones.

Enolate Formation: The inductive effect of the trifluoroacetyl group increases the acidity of the α-hydrogens, leading to a faster rate of enolate formation in the presence of a base.

Effects on Reaction Selectivity:

Regioselectivity: In reactions involving the formation of an enolate, the trifluoroacetyl group could influence the regioselectivity of deprotonation (i.e., at the C3 vs. C5 position). The precise electronic and steric environment would determine which proton is more readily abstracted.

Stereoselectivity: In nucleophilic additions to the carbonyl group, the bulky trifluoroacetyl group could influence the facial selectivity of the attack, potentially leading to a preference for one diastereomer over another.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analysis of 1-(2,2,2-Trifluoroacetyl)azepan-4-one Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of closely related N-acylazepane and fluorinated ketone derivatives provides a strong basis for understanding its solid-state characteristics. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules. mdpi.com For derivatives of this compound that possess stereocenters, single-crystal X-ray diffraction would allow for the precise assignment of R/S configurations. This technique provides a detailed three-dimensional map of electron density, from which the spatial arrangement of atoms can be modeled, confirming the connectivity and stereochemical configuration of all chiral centers within the molecule.

The crystal packing of molecules is governed by a variety of intermolecular interactions. In the case of this compound, several key interactions are anticipated to play a significant role in its solid-state assembly. The presence of the trifluoromethyl group introduces the possibility of weak C-H···F hydrogen bonds, which have been shown to contribute to the stability of crystal lattices in fluorinated organic compounds. acs.orged.ac.uk

High-Resolution NMR Spectroscopic Studies for Detailed Structural and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information about the chemical environment of each atom.

The ¹⁹F NMR spectrum is particularly informative for this compound. The chemical shift of the trifluoroacetyl (-CF₃) group is sensitive to its electronic environment. In related trifluoroacetylated heterocyclic compounds and ketones, the ¹⁹F chemical shift can vary, providing insights into the degree of shielding and the nature of the surrounding functional groups. dovepress.com For instance, conjugation with a π-system can lead to a downfield shift (deshielding) of the -CF₃ resonance. dovepress.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals of the azepane ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide information about through-space interactions, helping to determine the relative proximity of different protons and thus the preferred conformation of the ring in solution. nih.gov The chemical shifts of protons and carbons adjacent to the nitrogen and the carbonyl group would be expected to be deshielded due to the electron-withdrawing nature of these functionalities. youtube.comyoutube.com

Conformational Preferences of the Azepane Ring System in Solution and Solid State

The seven-membered azepane ring is conformationally flexible and can adopt several non-planar arrangements to minimize steric and torsional strain.

The conformational landscape of seven-membered rings like azepane is more complex than that of six-membered rings. The primary low-energy conformations are the chair, twist-chair, and boat families. iupac.org For cyclohexane (B81311), the chair conformation is the most stable. wikipedia.org However, for heterocyclic systems and substituted rings, the relative energies of these conformations can change.

The chair conformation of the azepane ring would have one side of the ring flipped up and the other down, similar to a cyclohexane chair. The boat conformation would have both ends of the ring pointing up. The boat form is generally higher in energy due to steric clashes between the "flagpole" positions. libretexts.org To alleviate this strain, the boat can distort into a more stable twist-boat (or skew-boat) conformation. iupac.orglibretexts.org The twist-chair is another important, often low-energy, conformation. The exact conformational preference of this compound would depend on a subtle balance of minimizing angle strain, torsional strain, and transannular interactions (steric hindrance across the ring). Computational modeling and variable-temperature NMR studies would be necessary to determine the relative populations of these conformers at equilibrium. rsc.orgidc-online.com

The introduction of the bulky and electron-withdrawing 2,2,2-trifluoroacetyl group on the nitrogen atom has a profound impact on the conformational dynamics of the azepane ring. N-acylation introduces a planar amide bond, which restricts rotation around the C-N bond. This planarity influences the adjacent ring atoms and can significantly alter the energy barriers between different ring conformations.

The steric bulk of the trifluoroacetyl group can create a preference for conformations where this group occupies a less sterically hindered position. Furthermore, the electronic effects of the acyl group can influence the bond angles and lengths within the azepane ring, thereby shifting the conformational equilibrium. Studies on similar N-acylated cyclic amines have shown that the acyl group can favor specific ring conformations and increase the barrier to ring inversion. This can lead to a more rigid ring system compared to the unsubstituted azepane.

Computational Chemistry and Theoretical Frameworks for 1 2,2,2 Trifluoroacetyl Azepan 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.gov For 1-(2,2,2-Trifluoroacetyl)azepan-4-one, DFT calculations can unravel its electronic structure and provide a predictive understanding of its reactivity. These calculations are typically performed using a functional, such as B3LYP or M06-2X, and a basis set, like 6-311++G(d,p), to accurately model the electron density and molecular orbitals. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely localized on the nitrogen atom of the azepane ring and the oxygen of the carbonyl group, while the LUMO is expected to be centered around the carbonyl carbon of the trifluoroacetyl group. This distribution suggests that the molecule can act as both an electron donor and acceptor at different sites.

Hypothetical FMO Data for this compound

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgresearchgate.netyoutube.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, red and yellow areas indicate negative potential, blue areas signify positive potential, and green denotes neutral regions. researchgate.netyoutube.com

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the trifluoroacetyl group and the azepanone oxygen, making these sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms and the carbonyl carbon of the trifluoroacetyl group, indicating these as likely sites for nucleophilic attack.

Global and Local Reactivity Descriptors for Understanding Chemical Behavior

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Electronegativity (χ)4.35
Chemical Hardness (η)3.15
Softness (S)0.317
Electrophilicity Index (ω)3.00

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Intramolecular Interactions using Quantum Chemical Methods (e.g., NBO, IGM)

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. For this compound, NBO analysis could reveal stabilizing interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma bonds.

The Independent Gradient Model (IGM) is another powerful tool for visualizing and quantifying intramolecular interactions, particularly weak non-covalent interactions such as hydrogen bonds and van der Waals forces, which can influence the molecule's conformation and reactivity.

Prediction of Conformational Energetics and Interconversion Barriers

The seven-membered azepane ring in this compound can adopt several conformations, such as chair and boat forms. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. By mapping the potential energy surface, the most stable (lowest energy) conformation can be identified. This information is crucial as the conformation of the molecule can significantly impact its biological activity and chemical reactivity.

Computational Modeling of Transition States and Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition state structures. nih.gov For a given reaction of this compound, such as a nucleophilic addition to the carbonyl group, the geometry and energy of the transition state can be calculated. This provides the activation energy for the reaction, which is a key determinant of the reaction rate. By mapping the entire reaction pathway from reactants to products via the transition state, a comprehensive understanding of the reaction mechanism can be achieved.

Evaluation of Solvation Effects in Theoretical Studies of Reactivity

The chemical reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. For a molecule such as this compound, which possesses a polar ketone group, a flexible seven-membered ring, and an electron-withdrawing trifluoroacetyl group, understanding solvent effects is crucial for predicting its behavior in different chemical environments. Computational chemistry provides a powerful toolkit to model these interactions through various solvation models, which can be broadly categorized as implicit and explicit models. wikipedia.org

Implicit Solvation Models

Implicit or continuum solvation models treat the solvent as a continuous medium with a uniform dielectric constant, surrounding the solute molecule which is placed in a cavity. wikipedia.orgnumberanalytics.com These models are computationally efficient and can provide a good first approximation of the bulk solvent effects on the structure and reactivity of a solute. wikipedia.orgrsc.org

Several formulations of implicit solvation models have been developed, with the Polarizable Continuum Model (PCM) being one of the most widely used. numberanalytics.comwikipedia.org Variations of PCM, such as the Conductor-like Polarizable Continuum Model (C-PCM) and the Integral Equation Formalism PCM (IEF-PCM), are available in many quantum chemical software packages. wikipedia.org Another popular implicit model is the SMD (Solvation Model based on Density) model, which is a universal solvation model that has shown good performance for a wide range of solvents. acs.orgacs.org

The free energy of solvation in these models is typically calculated as the sum of several components, including electrostatic interactions, cavitation energy (the energy required to create a cavity for the solute in the solvent), and dispersion-repulsion interactions. uni-muenchen.de

For this compound, implicit solvation models could be employed to study various aspects of its reactivity, such as:

Keto-enol tautomerism: The equilibrium between the keto and enol forms of the azepanone ring can be highly dependent on the solvent polarity.

Nucleophilic addition to the carbonyl group: The reaction rates and transition state energies for the addition of nucleophiles to the ketone can be significantly altered by the solvent's ability to stabilize charged intermediates and transition states.

Conformational analysis: The relative energies of different conformations of the flexible azepane ring can be influenced by the solvent.

Table 1: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Different Solvents using Implicit Models.

SolventDielectric Constant (ε)Hypothetical ΔGsolv (PCM) (kcal/mol)Hypothetical ΔGsolv (SMD) (kcal/mol)
n-Hexane1.88-2.5-2.8
Dichloromethane (B109758)8.93-6.8-7.2
Acetonitrile (B52724)37.5-9.5-10.1
Water78.4-11.2-12.0

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend of increased solvation energy with increasing solvent polarity.

Explicit Solvation Models

Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute molecule. wikipedia.org These models provide a more detailed and physically realistic picture of the solute-solvent interactions, including specific hydrogen bonds and local solvent ordering. stackexchange.com However, they are computationally much more demanding than implicit models due to the large number of atoms involved. researchgate.net

Molecular dynamics (MD) simulations are often used in conjunction with explicit solvent models to sample a wide range of solvent configurations and to calculate thermodynamic properties. nih.gov

Hybrid Solvation Models (QM/MM)

To balance accuracy and computational cost, hybrid models that combine quantum mechanics (QM) and molecular mechanics (MM) have been developed. nih.gov In a QM/MM approach, the solute and a few surrounding solvent molecules in the first solvation shell are treated with a high level of QM theory, while the rest of the solvent is treated with a less computationally expensive MM force field. wikipedia.orgnih.gov This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, while still accounting for the bulk solvent effects. rsc.org

For reactions involving this compound where specific solvent-solute interactions are expected to be important (e.g., in protic solvents like water or alcohols), QM/MM simulations can provide valuable insights into the reaction mechanism and energetics. youtube.com For example, a QM/MM study could elucidate the role of individual water molecules in stabilizing a transition state through hydrogen bonding.

Table 2: Hypothetical Activation Barriers (ΔG‡) for a Nucleophilic Addition to this compound in Water, Calculated with Different Solvation Models.

Computational ModelHypothetical ΔG‡ (kcal/mol)
Gas Phase (No Solvent)25.0
Implicit (PCM)18.5
QM/MM (with 1 explicit water molecule)17.0
QM/MM (with 5 explicit water molecules)16.2

Note: The data in this table is hypothetical and for illustrative purposes only, showing how the calculated activation barrier might decrease as the level of theory and the explicitness of the solvation model increase.

Synthetic Utility and Role As a Versatile Building Block in Organic Synthesis

Precursor in the Construction of Complex Nitrogen-Containing Heterocycles

The ketone at the C4 position of the azepane ring is a prime reaction site for constructing more elaborate heterocyclic systems. It can readily participate in condensation reactions with a variety of binucleophilic reagents to forge new rings. For instance, reaction with hydrazines or substituted hydrazines could lead to the formation of fused pyrazole (B372694) or pyrazolidine (B1218672) systems. Similarly, condensation with hydroxylamine (B1172632) could yield oxime derivatives, which are precursors to isoxazolines and isoxazoles.

One of the most promising applications is in the synthesis of spirocyclic heterocycles. The C4-ketone can undergo reactions with various dinucleophiles to create a spiro center, a common motif in natural products and bioactive molecules.

Table 1: Potential Heterocyclic Scaffolds from 1-(2,2,2-Trifluoroacetyl)azepan-4-one

ReagentResulting Heterocyclic SystemReaction Type
Hydrazine (B178648)Azepano-fused pyrazoleCondensation/Cyclization
Substituted HydrazinesN-Substituted azepano-fused pyrazolesCondensation/Cyclization
HydroxylamineAzepano-fused isoxazole (B147169) (via oxime)Condensation/Cyclization
ThioureaAzepano-fused aminothiazoleHantzsch-type reaction
1,2-Amino-alcoholsSpiro-oxazolidinesCondensation
1,2-Amino-thiolsSpiro-thiazolidinesCondensation

While specific examples with this compound are not readily found, the synthesis of such heterocyclic systems from related cyclic ketones is a well-established strategy in organic chemistry.

Scaffold for Structural Diversification and Library Synthesis

In modern drug discovery, the ability to rapidly generate a large number of structurally diverse molecules, known as a chemical library, is paramount. This compound is an ideal scaffold for such endeavors. The ketone functionality allows for a wide array of chemical transformations to introduce diversity.

For example, reductive amination with a library of primary or secondary amines would yield a diverse set of 4-aminoazepane derivatives. The resulting secondary amines on the azepane ring could be further functionalized. Grignard reactions or other organometallic additions to the ketone would produce tertiary alcohols with a variety of substituents at the C4 position.

The trifluoroacetyl group, while serving to protect the nitrogen and activate the ring, can also be a point of modification. Although the N-COCF₃ amide bond is generally stable, under certain conditions it could be cleaved and replaced with other acyl groups, sulfonyl groups, or alkyl groups, further expanding the diversity of the synthesized library.

Table 2: Potential Reactions for Library Synthesis on the Azepan-4-one (B24970) Scaffold

Reaction TypeReagent ClassResulting Functional Group at C4
Reductive AminationPrimary/Secondary AminesSubstituted Amines
Grignard ReactionOrganomagnesium HalidesTertiary Alcohols
Wittig ReactionPhosphonium YlidesAlkenes
Knoevenagel CondensationActive Methylene Compoundsα,β-Unsaturated Systems

These reactions, applied in a combinatorial fashion, could generate a vast library of compounds based on the azepane scaffold for high-throughput screening.

Application in the Synthesis of Chiral Building Blocks and Natural Product Analogues

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. The synthesis of enantiomerically pure compounds is therefore a major focus of synthetic organic chemistry.

This compound, being a prochiral ketone, is an excellent starting material for the synthesis of chiral building blocks. Asymmetric reduction of the ketone, using chiral catalysts or reagents, would afford chiral 4-hydroxyazepanes. These chiral alcohols are valuable intermediates that can be converted into a variety of other chiral functionalities. For example, the hydroxyl group can be transformed into an amino group with inversion of stereochemistry via a Mitsunobu reaction, leading to chiral 4-aminoazepanes.

The synthesis of azepane-containing natural products and their analogues is an active area of research. While no direct total syntheses employing this compound have been reported, its potential as a starting material for analogues of natural products like balanol (B57124) or other azepane alkaloids is considerable. The ability to introduce various substituents and control stereochemistry at the C4 position would allow for the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.

Table 3: Potential Chiral Transformations and Applications

ReactionProductPotential Application
Asymmetric ReductionChiral 4-hydroxyazepaneIntermediate for chiral ligands, drugs
Asymmetric Reductive AminationChiral 4-aminoazepaneIntermediate for bioactive amines
Diastereoselective AdditionDiastereomerically enriched 4-substituted-4-hydroxyazepanesBuilding blocks for complex molecules

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Transformations Involving the Azepan-4-one (B24970) Core

The development of stereoselective methods to functionalize the 1-(2,2,2-trifluoroacetyl)azepan-4-one core is a paramount objective for accessing enantiomerically pure, complex molecules. The presence of the ketone and the adjacent stereogenic centers presents a rich playground for asymmetric synthesis.

Future research will likely focus on the diastereoselective and enantioselective reduction of the ketone at the C4 position. While reductions of cyclic ketones are well-established, the influence of the N-trifluoroacetyl group on the stereochemical outcome warrants detailed investigation. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, could provide access to specific diastereomers of the corresponding alcohol.

Furthermore, the development of enantioselective alkylation and aldol (B89426) reactions at the α-positions (C3 and C5) of the ketone is a significant area for exploration. The use of chiral N-heterocyclic carbene (NHC) catalysts, known to mediate a variety of asymmetric acylations and other transformations, could be a fruitful avenue. researchgate.net Similarly, chiral phase-transfer catalysts derived from cinchona alkaloids have shown promise in the asymmetric alkylation of glycine (B1666218) Schiff bases and could be adapted for the azepan-4-one system. austinpublishinggroup.com The design of catalysts that can effectively control the stereochemistry in the flexible seven-membered ring will be a key challenge.

The table below summarizes potential stereoselective transformations and the chiral technologies that could be employed.

TransformationChiral TechnologyPotential Outcome
Ketone ReductionChiral Borane Reagents (e.g., CBS catalyst)Diastereo- and enantioselective formation of 4-hydroxyazepanes
α-AlkylationChiral Phase-Transfer Catalysts, Chiral N-Heterocyclic CarbenesEnantioselective introduction of substituents at C3 and C5
Aldol ReactionProline and its derivatives, Chiral Metal ComplexesAsymmetric formation of C-C bonds at the α-positions
Michael AdditionOrganocatalysts (e.g., diarylprolinol ethers)Enantioselective 1,4-conjugate addition to α,β-unsaturated systems

Exploration of New Catalytic Methods for Efficient Synthesis and Functionalization

Modern catalytic methods offer powerful tools for the efficient synthesis and late-stage functionalization of complex molecules. For this compound, the exploration of new catalytic strategies can unlock novel reaction pathways and provide access to a wider range of derivatives.

C-H activation and functionalization represent a particularly attractive area. The development of transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) that can selectively activate C-H bonds at various positions on the azepane ring would enable the direct introduction of new functional groups without the need for pre-functionalized substrates. For instance, chelation-assisted C-H activation directed by the ketone or the amide functionality could provide regioselective control.

Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, could be employed to introduce aryl, heteroaryl, amino, and alkynyl groups. The synthesis of halogenated or triflated derivatives of this compound would provide the necessary handles for these transformations. The robust nature of the N-trifluoroacetyl group is expected to be compatible with a wide range of catalytic systems.

The table below outlines potential catalytic methods for the functionalization of the azepan-4-one scaffold.

Catalytic MethodPotential ApplicationExpected Advantage
C-H ActivationDirect arylation, alkenylation, or amination of the azepane ringIncreased atom and step economy
Cross-Coupling ReactionsIntroduction of diverse substituents at specific positionsAccess to a broad chemical space of derivatives
PhotocatalysisRadical-mediated functionalizations under mild conditionsNovel reactivity patterns and functional group tolerance
BiocatalysisEnantioselective reductions or oxidations using enzymesHigh selectivity and environmentally benign conditions

Advanced Computational Studies Towards Predictive Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity and selectivity. rsc.orgresearchgate.net For this compound, advanced computational studies can provide crucial insights to guide synthetic efforts.

Conformational analysis of the seven-membered azepane ring is essential, as the ring's flexibility will significantly impact the stereochemical outcome of reactions. Computational modeling can identify the most stable conformations and the energy barriers between them, providing a basis for rationalizing and predicting diastereoselectivity.

DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of the most favorable reaction pathways and the origins of stereoselectivity. nih.gov For example, by modeling the interaction of a chiral catalyst with the azepan-4-one substrate, researchers can design more effective catalysts with improved enantioselectivity. Machine learning algorithms, trained on experimental and computational data, are also emerging as powerful tools for predicting reaction outcomes with high accuracy. researchgate.netnih.govrsc.orgarxiv.org

The following table highlights key areas where computational studies can be applied.

Computational ApproachResearch FocusPotential Impact
Conformational AnalysisElucidation of the low-energy conformations of the azepane ringUnderstanding the steric and electronic environment for reactions
Transition State ModelingCalculation of activation energies for different reaction pathwaysPrediction of regioselectivity and stereoselectivity
Catalyst-Substrate InteractionModeling the binding of chiral catalysts to the azepan-4-oneRational design of more efficient and selective catalysts
Machine LearningDevelopment of predictive models for reaction outcomesAcceleration of reaction optimization and discovery

Design of Next-Generation Azepanone-Based Synthetic Methodologies

The unique structural and electronic properties of this compound make it an attractive starting point for the development of novel synthetic methodologies. The trifluoroacetyl group can act as a powerful activating group, facilitating reactions that might be challenging with other N-acyl substituents.

Ring-expansion and ring-contraction strategies could be developed to access other heterocyclic systems from the azepan-4-one core. For instance, Beckmann or Tiffeneau-Demjanov-type rearrangements could lead to the formation of eight-membered rings or functionalized piperidines, respectively.

The development of tandem or cascade reactions initiated by a transformation at the ketone or the N-trifluoroacetyl group could provide rapid access to complex molecular architectures. For example, a stereoselective reduction of the ketone could be followed by an intramolecular cyclization to construct bicyclic systems. The trifluoroacetyl group could also be a precursor for other functionalities, or it could be removed under specific conditions to reveal the secondary amine for further elaboration.

The table below presents potential next-generation synthetic methodologies based on the azepan-4-one scaffold.

Synthetic MethodologyDescriptionPotential Application
Ring-RearrangementUtilization of classic name reactions to alter the ring sizeSynthesis of novel heterocyclic scaffolds
Tandem ReactionsA sequence of reactions occurring in a single potRapid construction of molecular complexity
Diversity-Oriented SynthesisUse of the azepan-4-one as a central scaffold for library synthesisExploration of new chemical space for drug discovery
Late-Stage FunctionalizationIntroduction of functional groups in the final steps of a synthesisEfficient preparation of analogues for structure-activity relationship studies

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2,2,2-Trifluoroacetyl)azepan-4-one to maximize yield and purity?

  • Methodological Answer: Synthesis of trifluoroacetyl derivatives typically requires precise control of reaction parameters. For example, trifluoroacetylation of azepan-4-one can be optimized using anhydrous solvents (e.g., dichloromethane or THF) under inert atmospheres (argon/nitrogen). Temperature should be maintained between 0–25°C to avoid side reactions, and reaction progress should be monitored via TLC or NMR spectroscopy. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product in high purity (>95%) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer: Based on safety data for structurally related compounds (e.g., CAS 420826-76-2), researchers should:
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Store the compound in a sealed container under dry, cool conditions (2–8°C) to prevent degradation.
  • In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical advice. Avoid inducing vomiting if ingested; provide water for oral rinsing .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the electronic environment and reactivity of azepan-4-one?

  • Methodological Answer: The electron-withdrawing trifluoroacetyl group significantly alters the electronic properties of the azepanone ring. This can be characterized via:
  • NMR Spectroscopy: 19F^{19}\text{F} NMR reveals deshielding effects (δ ~ -70 to -75 ppm for CF3_3), while 1H^{1}\text{H} NMR shows downfield shifts for protons adjacent to the carbonyl group.
  • Computational Studies: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict sites of nucleophilic attack (e.g., at the ketone or amide positions) .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer: Contradictions in biological data (e.g., enzyme inhibition vs. no activity) may arise from:
  • Purity Issues: Validate compound purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry.
  • Assay Conditions: Standardize bioassays (e.g., pH, temperature, solvent controls). For example, DMSO concentrations >1% may denature proteins, leading to false negatives.
  • Structural Confirmation: Use X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and rule out isomer formation .

Q. How can the lipophilicity of this compound be exploited to improve its pharmacokinetic profile?

  • Methodological Answer: The trifluoroacetyl group enhances lipophilicity (logP ~2.5–3.0), which can improve membrane permeability. Strategies include:
  • Prodrug Design: Synthesize ester or amide prodrugs to modulate solubility (e.g., using PEG-linked moieties).
  • In Silico Modeling: Tools like SwissADME predict absorption/distribution parameters. Validate via in vitro Caco-2 cell permeability assays .

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